N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and methoxy and methylphenyl substituents.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chlorides.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through substitution reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide can be compared with similar compounds such as:
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: This compound has a similar sulfonyl group and methoxyphenyl substituent but differs in the core structure.
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the sulfonyl and pyrrolidine components.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1009060-85-8 |
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Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-15-3-9-18(10-4-15)29(26,27)23-19(11-12-20(23)24)21(25)22-14-13-16-5-7-17(28-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25) |
InChI Key |
CEWODORGUQJSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCCC3=CC=C(C=C3)OC |
solubility |
61.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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